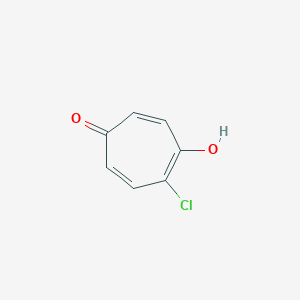
2-Chloro-5-hydroxy-2,4,6-cycloheptatrien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-hydroxy-2,4,6-cycloheptatrien-1-one is a chemical compound with the molecular formula C7H5ClO2 It is a derivative of tropolone, a non-benzenoid aromatic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxy-2,4,6-cycloheptatrien-1-one can be achieved through several methods. One common approach involves the chlorination of 2-hydroxy-2,4,6-cycloheptatrien-1-one (tropolone) using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-hydroxy-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as ammonia or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-5-oxo-2,4,6-cycloheptatrien-1-one or 2-chloro-5-carboxy-2,4,6-cycloheptatrien-1-one.
Reduction: Formation of 2-hydroxy-2,4,6-cycloheptatrien-1-one or 2-chloro-2,4,6-cycloheptatrien-1-one.
Substitution: Formation of 2-amino-5-hydroxy-2,4,6-cycloheptatrien-1-one or 2-alkyl-5-hydroxy-2,4,6-cycloheptatrien-1-one.
Aplicaciones Científicas De Investigación
2-Chloro-5-hydroxy-2,4,6-cycloheptatrien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-hydroxy-2,4,6-cycloheptatrien-1-one involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards certain enzymes or receptors. Additionally, the aromatic ring structure contributes to its stability and reactivity in various chemical and biological processes.
Comparación Con Compuestos Similares
2-Chloro-5-hydroxy-2,4,6-cycloheptatrien-1-one can be compared with other similar compounds, such as:
Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one): Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-2,4,6-cycloheptatrien-1-one: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
β-Thujaplicin (2-hydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-one): Contains an isopropyl group, which affects its steric and electronic properties.
The presence of both the chlorine and hydroxyl groups in this compound makes it unique and versatile for various applications.
Propiedades
Número CAS |
7009-16-7 |
|---|---|
Fórmula molecular |
C7H5ClO2 |
Peso molecular |
156.56 g/mol |
Nombre IUPAC |
4-chloro-5-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H5ClO2/c8-6-3-1-5(9)2-4-7(6)10/h1-4,10H |
Clave InChI |
GGQJXFSINCGXIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=CC1=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


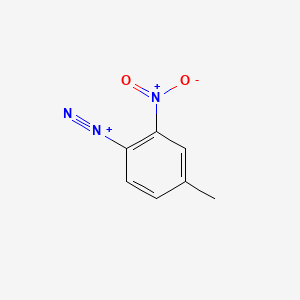
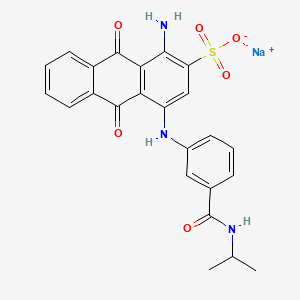

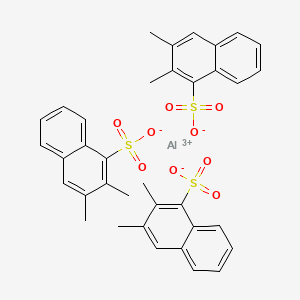
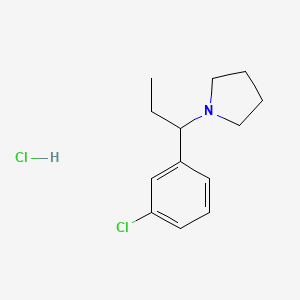
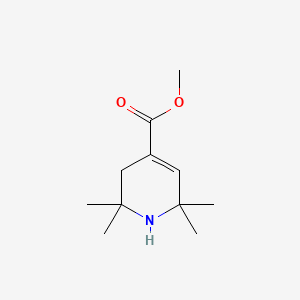
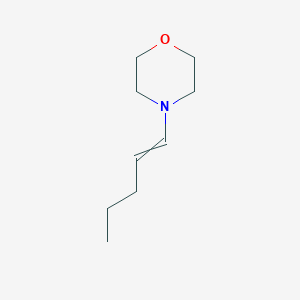
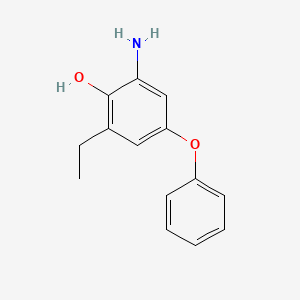
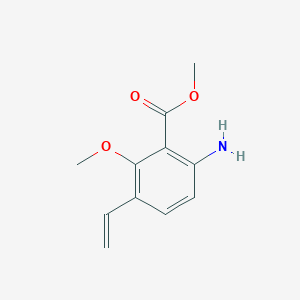


![tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13790671.png)
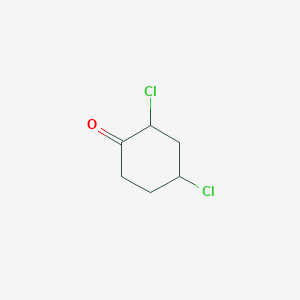
![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
